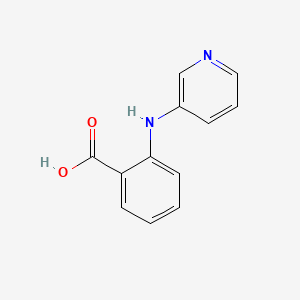

Benzoic acid, 2-(3-pyridinylamino)-

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Benzoic acid, 2-(3-pyridinylamino)- belongs to the extensive class of aromatic carboxylic acids. The foundational structure, benzoic acid (C₆H₅COOH), is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.orgacs.org This arrangement confers upon it properties characteristic of both aromatic compounds and carboxylic acids. Benzoic acid and its derivatives are naturally occurring in many plants and serve as intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.orgt3db.ca

The introduction of a 2-(3-pyridinylamino)- substituent onto the benzoic acid core significantly modifies its electronic and steric properties. This particular substitution pattern creates an N-aryl-2-aminobenzoic acid derivative, a class of compounds known for their diverse chemical reactivity and applications. The presence of the amino linkage and the pyridine (B92270) ring introduces additional sites for chemical reactions and potential biological interactions. The synthesis of such compounds often involves established methodologies in organic chemistry, such as the Ullmann condensation, which is a classical method for forming carbon-nitrogen bonds.

Significance of Pyridinylamino Substituents in Molecular Design

The pyridinylamino group is a crucial pharmacophore in modern molecular and drug design. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in a vast number of approved pharmaceutical agents. nih.govnih.gov Its inclusion in a molecular structure can influence several key properties, including solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for a molecule's pharmacokinetic and pharmacodynamic profile.

The pyridinylamino moiety, in particular, offers a versatile scaffold for building complex molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. This dual functionality allows for specific and strong interactions with biological targets such as enzymes and receptors. nih.govontosight.ai The substitution pattern on the pyridine ring (e.g., 2-, 3-, or 4-pyridinyl) further refines the electronic and steric characteristics of the molecule, enabling fine-tuning of its properties. In medicinal chemistry, the pyridinylamino group has been incorporated into a wide range of therapeutic candidates, including those with potential antibacterial and other biological activities. nih.gov

Scope of Academic Research on Benzoic Acid, 2-(3-pyridinylamino)- and Related Structures

Academic and industrial research on Benzoic acid, 2-(3-pyridinylamino)- and its analogs is multifaceted, primarily focusing on synthesis and the exploration of their potential biological activities. The synthesis of these compounds often serves as a starting point for creating more complex heterocyclic systems, such as quinazolinones, which are known to possess a broad spectrum of pharmacological effects. researchgate.netgrowingscience.com

Studies have detailed the synthesis of various derivatives where the core structure of Benzoic acid, 2-(3-pyridinylamino)- is modified. For instance, research has been conducted on related structures like 4-methyl-3-(pyridin-3-ylmethylamino)benzoic acid and various 2-(pyridin-3-ylamino)benzoic acid derivatives. ontosight.ai The primary goal of such research is often to evaluate these novel compounds for a range of biological activities, including but not limited to, antibacterial and antifungal properties. biointerfaceresearch.comresearchgate.net The investigation into these molecules contributes to the broader understanding of structure-activity relationships, guiding the design of future compounds with enhanced or specific biological functions.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Benzoic acid | C₇H₆O₂ | 122.12 | 1.9 |

| 3-(Pyridin-2-yl)benzoic acid | C₁₂H₉NO₂ | 199.20 | 2.2 |

Source: PubChem nih.govnih.gov

Table 2: Research Focus on Related Benzoic Acid Derivatives

| Compound Class | Research Area | Key Findings |

| 2-Pyridylquinazoline derivatives | Synthesis, Biological Evaluation | Some synthesized compounds showed selective antibacterial activity. |

| 4-Methyl-3-(pyridin-3-ylmethylamino)benzoic acid | Pharmaceutical Research | Investigated for potential anti-inflammatory, antimicrobial, or anticancer effects. |

| (3/4-(pyrimidin-2-ylamino)benzoyl)-based derivatives | Synthesis, Biological Evaluation | Developed as novel RXRα antagonists. |

Source: Various Scientific Publications ontosight.airesearchgate.nettandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-(pyridin-3-ylamino)benzoic acid |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8,14H,(H,15,16) |

InChI Key |

GXXWFDUXYYQIMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzoic Acid, 2 3 Pyridinylamino and Its Structural Analogues

Direct Synthetic Routes to 2-Aminobenzoic Acid Derivatives

Direct synthetic routes focus on forming the crucial C-N bond between the benzoic acid and pyridine (B92270) moieties or by building upon a pre-existing 2-aminobenzoic acid (anthranilic acid) framework.

Amidation and Amination Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. youtube.comfishersci.it This palladium-catalyzed cross-coupling reaction is highly efficient for creating aryl amines from aryl halides and amines. youtube.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands developed by Professor Stephen Buchwald's group, such as XPhos, SPhos, and BrettPhos, significantly improving reaction efficiency. youtube.com

The generally accepted catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide. youtube.com

Ligand Exchange: The amine displaces the halide from the palladium complex. youtube.com

Deprotonation: A base removes a proton from the coordinated amine. youtube.com

Reductive Elimination: The C-N bond is formed, releasing the desired aryl amine and regenerating the palladium(0) catalyst. youtube.com

This methodology has been successfully applied to the synthesis of various substituted anilines, including those with functional groups like azides. wikipedia.orgnih.govelsevierpure.com For the synthesis of Benzoic acid, 2-(3-pyridinylamino)-, this would involve the coupling of a 2-halobenzoic acid derivative with 3-aminopyridine (B143674).

A study on the synthesis of azidoanilines demonstrated the utility of the Buchwald-Hartwig amination with a fourth-generation Buchwald precatalyst, CPhos, and sodium tert-butoxide in 1,4-dioxane (B91453) at 50 °C. nih.gov This highlights the mild conditions under which these reactions can be performed.

Substitution Reactions of Halogenated Benzoic Acid Precursors

Nucleophilic aromatic substitution (SNAr) offers a more traditional approach to forming the C-N bond. This method typically requires harsher reaction conditions compared to palladium-catalyzed methods and has been largely superseded by them for many applications. fishersci.it However, it can still be a viable option, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing 2-(3-pyridinylamino)benzoic acid, this would involve the reaction of a 2-halobenzoic acid with 3-aminopyridine, often in the presence of a base and at elevated temperatures.

The reactivity of the halide follows the order I > Br > Cl > F. The choice of solvent can also influence the reaction rate and yield.

Functional Group Transformations

This approach involves modifying a pre-existing molecule that already contains the basic carbon skeleton. For instance, one could start with a derivative of 2-aminobenzoic acid (anthranilic acid) and introduce the pyridinyl group through various reactions. nih.gov

Another strategy involves the modification of a related benzoic acid derivative. For example, a study reported the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid by reacting salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride. nih.gov While structurally different, this demonstrates the principle of building complexity on a benzoic acid scaffold.

General Approaches to Benzoic Acid Synthesis Applicable to Derivatives

General methods for synthesizing benzoic acids can be adapted to produce the precursors needed for the direct synthetic routes described above.

Oxidation of Alkylbenzenes

The oxidation of alkylbenzenes is a fundamental and widely used method for the preparation of benzoic acids. numberanalytics.comlibretexts.org This reaction involves the conversion of an alkyl group attached to a benzene (B151609) ring into a carboxylic acid group. numberanalytics.com

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO4) libretexts.orgquora.com

Chromic acid (generated from dichromate salts and acid) youtube.com

The reaction typically requires heating and the presence of at least one benzylic hydrogen on the alkyl group. libretexts.orgyoutube.com This means that a tert-butyl group, for instance, will not be oxidized under these conditions. libretexts.org The length of the alkyl chain is generally inconsequential, as the entire chain is cleaved, leaving a single carboxyl group attached to the ring. libretexts.org

This method is valuable for producing substituted benzoic acids from the corresponding alkylbenzene precursors. For example, o-xylene (B151617) can be oxidized to phthalic acid. quora.com

| Starting Material | Oxidizing Agent | Product | Reference |

| Toluene | Acidified KMnO4 | Benzoic Acid | quora.com |

| Isopropylbenzene | Chromic Acid | Benzoic Acid | youtube.com |

| o-Xylene | Not specified | Phthalic Acid | quora.com |

| Nitrotoluene | Not specified | Nitrobenzoic Acid | youtube.com |

Table 1: Examples of Alkylbenzene Oxidation to Benzoic Acids

Hydrolysis of Nitriles and Amides

The hydrolysis of nitriles (R-C≡N) and amides (R-CONH2) provides another reliable route to carboxylic acids. chadsprep.comlibretexts.org

Nitrile Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds in two stages: first to an amide, and then to the carboxylic acid (or its salt). libretexts.org

Acidic Hydrolysis: The nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. This directly yields the free carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis: Heating the nitrile with a base, such as sodium hydroxide (B78521) solution, initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

This method is particularly useful for preparing aromatic carboxylic acids from the corresponding aryl nitriles.

Carboxylation of Grignard Reagents

The carboxylation of Grignard reagents represents a classic and effective method for the synthesis of carboxylic acids from alkyl or aryl halides. nih.govnih.gov The process involves the reaction of a pre-formed Grignard reagent (R-MgX) with carbon dioxide (CO₂), typically in its solid form (dry ice), followed by an acidic workup. amazonaws.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent protonation with a strong aqueous acid liberates the desired carboxylic acid. nih.govnih.gov

This method is highly versatile for converting a range of halides into carboxylic acids with an additional carbon atom. chemrxiv.org For instance, the synthesis of benzoic acid from bromobenzene (B47551) is a standard laboratory procedure illustrating this transformation. amazonaws.comlibretexts.org

However, a significant limitation of the Grignard reaction is its incompatibility with acidic protons within the substrate molecule. Functional groups such as -OH, -SH, and, crucially, -NH are sufficiently acidic to quench the Grignard reagent, preventing the desired carboxylation. amazonaws.comchemrxiv.org This presents a formidable challenge for the direct synthesis of Benzoic acid, 2-(3-pyridinylamino)- via this route, as the secondary amine (-NH-) proton would readily react with and destroy the Grignard reagent. nih.gov

To circumvent this, a protection strategy for the amine group would be necessary before the formation of the Grignard reagent. Alternatively, a more practical synthetic approach involves a convergent strategy where the benzoic acid moiety is synthesized separately and subsequently coupled with an aminopyridine derivative.

Catalytic Strategies in Derivative Synthesis

Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways to complex molecules. For the synthesis of Benzoic acid, 2-(3-pyridinylamino)- and its derivatives, both organocatalysis and metal-catalyzed reactions provide powerful tools.

Organocatalysis in Benzoic Acid Derivative Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in synthesis. While direct organocatalytic methods for the specific C-N bond formation in Benzoic acid, 2-(3-pyridinylamino)- are not extensively documented in the reviewed literature, related transformations highlight the potential of this approach. For example, organic bicyclic guanidines have been shown to catalyze the formation of N-aryl amides from aromatic amines and lactones in a metal-free process. nih.gov This demonstrates the ability of organocatalysts to facilitate C-N bond formation with poorly reactive aromatic amines.

Another relevant, albeit simple, example is the use of acids like acetic acid or p-toluenesulfonic acid to catalyze the formation of Schiff bases from aminobenzoic acids, a process that involves C=N bond formation. amazonaws.com While distinct from the target C-N single bond, it underscores the role of simple organic molecules in activating substrates. The development of a direct organocatalytic route for the N-arylation of aminopyridines with halobenzoic acids remains an area for future research.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of N-aryl aminobenzoic acids, providing the most direct and efficient route to the target compound. The key transformation is the formation of the C-N bond between the benzoic acid ring and the pyridine ring. Two major named reactions dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-promoted reaction that couples aryl halides with amines, alcohols, or thiols. acs.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. acs.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder conditions. dergipark.org.tr A significant advantage in the context of synthesizing aminobenzoic acids is that the reaction can often proceed without the need to protect the carboxylic acid group. nih.govorganic-chemistry.orgnih.gov The reaction demonstrates high chemo- and regioselectivity, preferentially coupling at the halide position ortho to the carboxylic acid group. nih.govorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful methods for forming C(sp²)-N bonds. chemrxiv.orgnih.gov The reaction exhibits broad substrate scope and functional group tolerance, making it highly applicable for coupling a variety of aryl halides or triflates with primary or secondary amines. chemrxiv.org The synthesis of aminopyridines via this method has been explicitly demonstrated. chemrxiv.org While early systems required strong bases like sodium tert-butoxide (NaOt-Bu), newer generations of catalysts and ligands operate under milder conditions with weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). libretexts.orgacs.org However, the coupling of low-nucleophilicity amines, such as 2- and 3-aminopyridine, can sometimes be challenging and may require higher catalyst loadings or specific ligand systems. acs.org

Below are representative conditions for these metal-catalyzed coupling reactions.

Table 1: Representative Conditions for Metal-Catalyzed Synthesis of N-Aryl Aminobenzoic Acid Derivatives

| Reaction Type | Aryl Halide | Amine | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Ullmann-type | 2-Chlorobenzoic acid | 2-Methylaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 90 | nih.gov |

| Ullmann-type | 2-Bromobenzoic acid | 1-Aminopyrene | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 97 | nih.gov |

| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | Pd-PEPPSI-IPr(NMe₂)₂ | K₃PO₄ | t-AmOH | 120 | 98 | acs.org |

| Buchwald-Hartwig | 2-Bromopyridine | Diethylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 81 | nih.gov |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the final product are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. For a compound like Benzoic acid, 2-(3-pyridinylamino)- , which possesses both an acidic (carboxylic acid) and a basic (pyridine and secondary amine) functional group, a combination of techniques is often employed.

A common initial workup for metal-catalyzed reactions involves filtering the reaction mixture through a pad of celite to remove the solid catalyst. nih.gov The amphoteric nature of the product can then be exploited. The crude product can be precipitated by acidifying the filtrate. nih.gov For further purification, this solid can be dissolved in a dilute aqueous base (e.g., Na₂CO₃ solution), treated with decolorizing charcoal to remove colored impurities, and filtered again. nih.govorgsyn.org The pure product is then re-precipitated by careful acidification of the filtrate to an appropriate pH. orgsyn.org

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial. For aminobenzoic acids, solvents like ethanol, acetone, or aqueous mixtures are often effective. amazonaws.comorgsyn.org For para-aminobenzoic acid (p-ABA), different polymorphs can be obtained by crystallizing from specific solvents like DMSO or DMF, which interact strongly with the carboxylic acid group. rsc.org

Chromatography can be used for more challenging separations, although it is less common for large-scale purification. Affinity chromatography, using a resin functionalized with a molecule that can specifically interact with the target, has been used to purify proteins that transport benzoic acid derivatives. chemrxiv.org

Finally, the formation of co-crystals can be a method for both purification and characterization. Aminobenzoic acids are known to form co-crystals with other organic molecules, particularly those containing pyridine rings, through hydrogen bonding interactions. dergipark.org.tracs.orgindexcopernicus.com These co-crystals have distinct physical properties, such as melting points, from the parent compounds. dergipark.org.tr

Derivatization and Functionalization Strategies of Benzoic Acid, 2 3 Pyridinylamino

Introduction of Ester and Amide Linkages

The carboxyl group of Benzoic acid, 2-(3-pyridinylamino)- is a prime site for derivatization, commonly through the formation of ester and amide linkages. These modifications can significantly influence the compound's lipophilicity, membrane permeability, and metabolic stability.

Esterification is a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving oral absorption. For instance, the synthesis of various ester derivatives has been explored to enhance the inhibitory activity of related compounds against specific enzymes. nih.gov A general approach to synthesizing these esters involves reacting the parent benzoic acid with an appropriate alcohol under acidic conditions or via an activated intermediate like an acyl chloride.

Amide formation provides another avenue for derivatization, allowing for the introduction of a wide range of substituents with diverse chemical properties. The synthesis of amide derivatives can be achieved by reacting the benzoic acid with a primary or secondary amine, often facilitated by a coupling agent. This approach has been used to create extensive libraries of compounds for structure-activity relationship (SAR) studies. For example, the synthesis of various amide derivatives from substituted anilines and amino acid esters has been reported as a straightforward one-step reaction. sphinxsai.com

| Derivative Type | General Synthetic Approach | Potential Impact on Properties |

| Esters | Reaction of the carboxylic acid with an alcohol, often with an acid catalyst. | Increased lipophilicity, potential for improved membrane permeability. |

| Amides | Reaction of the carboxylic acid with an amine, often using a coupling agent. | Introduction of diverse functional groups, modulation of hydrogen bonding capacity. |

Halogenation and Other Electrophilic/Nucleophilic Aromatic Substitutions

Modification of the aromatic rings of Benzoic acid, 2-(3-pyridinylamino)- through halogenation and other substitution reactions offers another powerful tool for modulating its properties. Halogens, particularly fluorine, chlorine, and bromine, can influence a molecule's conformation, metabolic stability, and binding affinity through steric and electronic effects.

Electrophilic aromatic substitution reactions can be employed to introduce halogens or other groups onto the benzoic acid or pyridine (B92270) rings. The position of substitution is directed by the existing activating and deactivating groups. For instance, mechanochemical methods using N-halosuccinimides have been described for the selective halogenation of C-H bonds in related aromatic compounds. beilstein-journals.org Benzylic halogenation of alkylbenzoic acid esters is another relevant technique. google.com

Nucleophilic aromatic substitution, while generally less facile on electron-rich aromatic rings, can be a viable strategy, particularly on the pyridine ring, which is more susceptible to such reactions, especially when activated by electron-withdrawing groups.

Formation of Hydrazone Derivatives

The carboxylic acid functionality of Benzoic acid, 2-(3-pyridinylamino)- can be converted to a hydrazide, which then serves as a versatile intermediate for the synthesis of hydrazone derivatives. nih.govmdpi.com This class of compounds is known for a broad spectrum of biological activities.

The synthesis typically involves a two-step process. First, the benzoic acid is converted to its corresponding hydrazide, for example, by reaction with hydrazine (B178648) hydrate. Subsequently, the hydrazide is condensed with various aldehydes or ketones to yield the target hydrazone derivatives. nih.govresearchgate.netmdpi.com This modular approach allows for the systematic variation of the substituent attached to the hydrazone moiety, enabling a detailed exploration of the SAR. For example, the reaction of cyanoacetylhydrazine with 3-acetylpyridine (B27631) has been shown to produce a hydrazide-hydrazone derivative. nih.gov

| Reactant 1 | Reactant 2 | Resulting Derivative | Reference |

| Cyanoacetylhydrazine | 3-acetylpyridine | Hydrazide-hydrazone derivative | nih.gov |

| 4-hydrazinobenzoic acid hydrochloride | 3-acetylcoumarin | Hydrazone derivative | mdpi.com |

Modification of the Pyridine Moiety

Another approach involves the N-oxidation of the pyridine nitrogen. ontosight.ai This modification can alter the compound's solubility, polarity, and metabolic fate. The resulting N-oxide can also exhibit different biological activities compared to the parent compound. Furthermore, the introduction of a pyridinium (B92312) moiety has been explored as a method to enhance the water solubility of related heterocyclic compounds. mdpi.com

Strategies for Modulating Molecular Properties (e.g., Structural modifications for enhanced solubility)

Poor aqueous solubility is a common challenge in drug development that can limit a compound's bioavailability. Several strategies can be employed to enhance the solubility of Benzoic acid, 2-(3-pyridinylamino)- and its derivatives.

One effective method is the formation of salts. eurjchem.com By reacting the acidic benzoic acid group or the basic pyridine nitrogen with a suitable counter-ion, a more soluble salt can be formed. For example, forming a molecular salt with another acid or base can disrupt the crystal lattice of the parent compound, leading to improved dissolution. eurjchem.com

Another strategy involves the introduction of polar functional groups into the molecule. This can be achieved through the derivatization strategies discussed earlier, such as the introduction of hydroxyl, amino, or other polar moieties onto the aromatic rings or as part of ester or amide side chains.

Particle size reduction, such as through micronization or nanosuspension, can also increase the dissolution rate by increasing the surface area of the drug particles. nih.gov Additionally, the formation of amorphous solid dispersions, where the compound is dispersed in a polymer matrix, can prevent crystallization and enhance solubility. nih.gov The use of specialized polymers and cyclodextrins to form complexes with poorly soluble drugs has also been extensively studied. nih.gov

Coordination Chemistry and Metal Complexation of Benzoic Acid, 2 3 Pyridinylamino Ligands

Fundamental Principles of Carboxylic Acid Ligands in Coordination Chemistry

Carboxylic acids are versatile ligands in coordination chemistry due to the presence of the carboxyl group (-COOH), which can deprotonate to form a carboxylate anion (-COO⁻). This anion can coordinate to metal ions in various ways, making carboxylic acids valuable building blocks for constructing metal-organic complexes. The coordination modes of carboxylate groups are numerous and play a crucial role in determining the final structure and properties of the resulting complexes. Common coordination modes include monodentate, bidentate (chelating or bridging), and bridging tridentate. ijcm.ir

The versatility of carboxylic acid ligands stems from their ability to form stable coordination bonds with a wide range of metal ions. bldpharm.com The nature of the organic backbone of the carboxylic acid ligand, whether rigid or flexible, also significantly influences the resulting structure. Rigid ligands tend to form stable, porous frameworks, while flexible ligands can lead to novel and diverse structural arrangements. bldpharm.com The presence of other donor atoms within the ligand, such as the nitrogen atom in the pyridine (B92270) ring of "Benzoic acid, 2-(3-pyridinylamino)-", introduces additional coordination possibilities, allowing for the formation of more complex and higher-dimensional structures.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with "Benzoic acid, 2-(3-pyridinylamino)-" and related ligands is typically achieved through self-assembly processes under solvothermal or hydrothermal conditions. nih.govresearchgate.net In these methods, the metal salt and the ligand are dissolved in a suitable solvent or mixture of solvents and heated in a sealed vessel. This process allows for the slow crystallization of the metal-organic complex. The choice of metal salt, ligand, solvent, temperature, and the presence of auxiliary ligands can all influence the final product. nih.govnih.gov

Mononuclear and Polynuclear Coordination Complexes

"Benzoic acid, 2-(3-pyridinylamino)-" can act as a versatile ligand, leading to the formation of both mononuclear and polynuclear coordination complexes. In mononuclear complexes, a single metal center is coordinated by one or more ligand molecules. For instance, a metal ion can be chelated by the ligand through the carboxylate oxygen and the pyridinyl nitrogen, forming a stable five- or six-membered ring. Polynuclear complexes, on the other hand, contain multiple metal centers linked together by bridging ligands. The carboxylate group of the ligand is particularly adept at bridging two or more metal ions, leading to the formation of dimers, trimers, or higher nuclearity clusters. The specific structure adopted depends on the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of "Benzoic acid, 2-(3-pyridinylamino)-" to act as a bridging ligand is fundamental to the construction of coordination polymers and Metal-Organic Frameworks (MOFs). bldpharm.com In these extended structures, the ligand systematically connects metal centers to form one-, two-, or three-dimensional networks. The pyridine nitrogen and the carboxylate group can coordinate to different metal ions, effectively linking them into an extended lattice. The resulting frameworks can exhibit a variety of topologies and possess porous structures with high surface areas, making them of interest for applications in gas storage, separation, and catalysis. bldpharm.com The use of bifunctional ligands like "Benzoic acid, 2-(3-pyridinylamino)-" that contain both a carboxylate group and a nitrogen-containing heterocycle is a common strategy for the rational design and synthesis of novel MOFs. nih.gov

Ligand Coordination Modes (e.g., Bidentate Bridged, Chelate)

The "Benzoic acid, 2-(3-pyridinylamino)-" ligand can adopt several coordination modes, which dictates the architecture of the resulting metal complexes. Key coordination modes include:

Bidentate Chelate: The ligand coordinates to a single metal center through both the carboxylate oxygen and the pyridinyl nitrogen atom. This mode of coordination results in the formation of a stable chelate ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers. This is a common mode that leads to the formation of polynuclear complexes and extended networks. ijcm.ir

Monodentate: Only the carboxylate oxygen or the pyridinyl nitrogen is involved in coordination to the metal center.

Combined Chelate and Bridging: The ligand can simultaneously chelate to one metal center and bridge to another, leading to complex, high-dimensional structures.

The prevalence of a particular coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. nih.gov

Spectroscopic and Analytical Characterization of Metal Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the metal complexes of "Benzoic acid, 2-(3-pyridinylamino)-".

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate group. The position of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group can provide information about whether it is acting as a monodentate, bidentate chelating, or bidentate bridging ligand. mdpi.com For instance, a large separation between νₐₛ and νₛ is indicative of a monodentate coordination, while a smaller separation suggests a bidentate mode. mdpi.com Shifts in the vibrational frequencies of the pyridine ring can also confirm its coordination to the metal center.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can be observed. mdpi.com These spectra can help to elucidate the coordination environment of the metal ion and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy can provide detailed information about the structure of the complex in solution. mdpi.com Shifts in the proton and carbon signals of the ligand upon coordination can confirm the binding sites and provide insights into the solution-state structure.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds.

For aromatic carboxylic acids like benzoic acid, a prominent and characteristic feature is the broad absorption band observed for the O-H stretching vibrations, typically in the range of 3300 to 2500 cm⁻¹. This broadening is a result of hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration for such compounds is expected between 1700 and 1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations are observed in the region of 1320 to 1210 cm⁻¹. docbrown.info Studies on metal complexes of benzoic acid have shown shifts in the carbonyl bond frequencies upon coordination. researchgate.net For instance, in one study, the symmetric and asymmetric stretching frequencies of the COO⁻ group in the complexes were observed at different wavenumbers compared to the free ligand. researchgate.net

Interactive Data Table: Typical FT-IR Absorption Bands for Key Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 docbrown.info |

| N-H (Amine) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 docbrown.info |

| C=C (Aromatic) | Stretching | 1625 - 1465 docbrown.info |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 docbrown.info |

| C-N | Stretching | 1350 - 1250 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of benzoic acid and its derivatives reveals characteristic peaks that aid in structural confirmation. ias.ac.in For benzoic acid itself, key Raman bands include those for the C=O and C=C stretching modes, as well as C-H deformation modes. ias.ac.in The position of these peaks can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.net

In studies of benzoic acid derivatives, Raman spectroscopy has been used to investigate the influence of different functional groups on the vibrational modes of the molecule. ias.ac.in For example, the introduction of a hydroxyl or another carboxyl group alters the Raman spectrum in predictable ways. ias.ac.in While specific Raman data for Benzoic acid, 2-(3-pyridinylamino)- is not detailed in the search results, the spectrum is expected to show characteristic peaks for the benzoic acid, pyridine (B92270), and amine moieties. The interaction between these groups would likely lead to shifts in the observed Raman bands compared to the individual components.

Interactive Data Table: Expected Raman Shifts for Benzoic Acid, 2-(3-pyridinylamino)-

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Reference Compound |

| C=O Stretch | ~1650 - 1700 | Benzoic Acid ias.ac.in |

| Aromatic C=C Stretch | ~1600 | Benzoic Acid ias.ac.inresearchgate.net |

| Pyridine Ring Breathing | ~1000 | Pyridine |

| C-H Aromatic Stretch | ~3070 | Benzoic Acid ias.ac.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals are all used to deduce the structure.

For benzoic acid, the aromatic protons typically appear in the range of 7.4-8.2 ppm. docbrown.info The proton of the carboxylic acid group is highly deshielded and appears as a singlet far downfield, often above 10 ppm. rsc.org In substituted benzoic acids, the chemical shifts of the aromatic protons are influenced by the nature and position of the substituents. rsc.org For aminobenzoic acids, the position of the amino group significantly affects the chemical shifts of the aromatic protons. researchgate.net

While a specific ¹H NMR spectrum for Benzoic acid, 2-(3-pyridinylamino)- is not provided, one can predict the expected signals based on its structure. The spectrum would show distinct signals for the protons on the benzoic acid ring and the pyridine ring. The coupling between adjacent protons would lead to characteristic splitting patterns (e.g., doublets, triplets). The NH proton of the amino linker would likely appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Benzoic Acid, 2-(3-pyridinylamino)-

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (COOH) | > 10 | Singlet |

| Amine (NH) | Broad signal | Singlet |

| Aromatic Protons (Benzoic Acid Ring) | 6.5 - 8.0 | Doublets, Triplets |

| Aromatic Protons (Pyridine Ring) | 7.0 - 8.5 | Doublets, Doublet of Doublets |

Carbon (¹³C) NMR Spectroscopy

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of benzoic acid, the carbonyl carbon of the carboxylic acid group is highly deshielded and appears at a chemical shift of around 172-174 ppm. docbrown.info The aromatic carbons typically resonate in the region of 128-135 ppm. docbrown.infochemicalbook.com The carbon atom to which the carboxyl group is attached (C1) is found at a different chemical shift than the other aromatic carbons. docbrown.info For substituted benzoic acids, the chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. fiu.edu

For Benzoic acid, 2-(3-pyridinylamino)-, one would expect to see distinct signals for all the carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal. The carbons of the benzoic acid ring and the pyridine ring would appear in the aromatic region, with their specific chemical shifts determined by the substitution pattern.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Benzoic Acid, 2-(3-pyridinylamino)-

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons (C-N, C-C=O) | 140 - 150 |

| Aromatic Carbons (CH) | 110 - 140 |

Advanced NMR Techniques (e.g., 2D-NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. epfl.ch It is invaluable for tracing out the spin systems within the benzoic acid and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). epfl.chipb.pt This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. epfl.chipb.ptresearchgate.net It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the pyridine ring to the benzoic acid moiety through the amine bridge.

The application of these 2D NMR techniques would provide definitive evidence for the structure of Benzoic acid, 2-(3-pyridinylamino)-, confirming the substitution pattern on both aromatic rings and the nature of the linkage between them.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic transitions within a molecule and its complexes, governing their color and luminescent properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic absorption properties of molecules. For aromatic compounds like benzoic acid derivatives, UV-Vis spectra typically display characteristic absorption bands corresponding to π → π* and n → π* transitions. The absorption spectrum of benzoic acid itself in aqueous solutions at varying pH values has been studied, revealing shifts in the absorption maxima upon deprotonation. nih.govsielc.com For instance, benzoic acid exhibits characteristic absorption bands, and the position and intensity of these bands are influenced by the solvent and the pH of the medium. nih.govsielc.comsielc.com

While a specific spectrum for "Benzoic acid, 2-(3-pyridinylamino)-" is not readily found, data for related compounds such as 3-hydroxyanthranilic acid shows absorption maxima at 212 nm, 310 nm, and 342 nm. nih.gov Another related compound, 1-pyridin-3-yl-ethylamine, displays absorption maxima at 204 nm and 258 nm. sielc.com For a molecule like "Benzoic acid, 2-(3-pyridinylamino)-", one would expect a complex spectrum with multiple bands due to the combined chromophoric systems of the benzoic acid and the 3-aminopyridine (B143674) moieties. The exact λmax values would be influenced by the electronic interaction between these two groups.

Table 1: UV-Vis Absorption Data for Related Compounds

| Compound | Solvent/pH | Absorption Maxima (λmax, nm) |

| Benzoic Acid | Water (acidic) | ~230, ~270-280 |

| Benzoic Acid | Water (basic) | ~224, ~268 |

| 3-Hydroxyanthranilic Acid | Not specified | 212, 310, 342 nih.gov |

| 1-pyridin-3-yl-ethylamine | Not specified | 204, 258 sielc.com |

Note: This table presents data for analogous compounds to infer the expected spectral characteristics of Benzoic acid, 2-(3-pyridinylamino)-.

Luminescence spectroscopy is a powerful tool for characterizing the emissive properties of metal complexes. Lanthanide complexes, in particular, are known for their sharp, line-like emission bands and long luminescence lifetimes. epa.gov The ligand, in this case, "Benzoic acid, 2-(3-pyridinylamino)-", can act as an "antenna," absorbing excitation energy and transferring it to the central metal ion, which then luminesces.

Studies on europium complexes with various benzoic acid derivatives have shown that the luminescence intensity is highly dependent on the efficiency of this energy transfer process. researchgate.net For instance, a study on rare earth complexes with N-phenylanthranilic acid, a close analogue of the title compound, determined the triplet state energy of the ligand to be 24330 cm⁻¹. epa.gov This value is crucial for predicting the efficiency of energy transfer to different lanthanide ions. Terbium complexes with N-phenylanthranilic acid and 1,10-phenanthroline (B135089) were found to exhibit excellent luminescence properties, highlighting the potential of such ligands in developing highly luminescent materials. epa.gov The emission from europium(III) complexes typically shows a hypersensitive transition around 616 nm (⁵D₀ → ⁷F₂), which is characteristic of red light emission. units.it

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in crystalline solids.

While the crystal structure of "Benzoic acid, 2-(3-pyridinylamino)-" is not available, data for related structures provide insights into what might be expected. For example, the crystal structure of 2-acetylaminobenzoic acid has been determined, showing specific intermolecular hydrogen bonding patterns that lead to the formation of chains of molecules. In metal complexes, such as those formed with derivatives of 2,2'-bipyridine, SCXRD analysis reveals the coordination geometry around the metal center and the role of non-covalent interactions in the crystal packing. rsc.org

Table 2: Illustrative Single Crystal X-ray Diffraction Data for an Analogous Compound

| Parameter | Example Value (for a related organic co-crystal) |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.3769(4) |

| b (Å) | 11.3121(8) |

| c (Å) | 16.9006(11) |

| α (°) | 101.325(3) |

| β (°) | 96.441(3) |

| γ (°) | 103.112(3) |

| Volume (ų) | 968.36(12) |

| Z | 2 |

Note: This data is for a citric acid:nicotinamide co-crystal and is presented for illustrative purposes to show typical parameters obtained from an SCXRD experiment. docbrown.info No specific SCXRD data for Benzoic acid, 2-(3-pyridinylamino)- was found.

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. It is used to identify crystalline phases, determine phase purity, and analyze the degree of crystallinity. massbank.eu The PXRD pattern is a fingerprint of a crystalline solid. massbank.eu

For a synthesized batch of "Benzoic acid, 2-(3-pyridinylamino)-", PXRD would be used to confirm that the desired crystalline form has been obtained and to check for the presence of any crystalline impurities or amorphous content. The experimental powder pattern can be compared with a simulated pattern generated from single-crystal X-ray diffraction data if available. docbrown.info The technique is also crucial for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. massbank.eu

Mass Spectrometry for Purity and Molecular Weight Determination

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and assessing its purity. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

For "Benzoic acid, 2-(3-pyridinylamino)-" (C₁₂H₁₀N₂O₂), the expected monoisotopic mass is approximately 214.07 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that corresponds to this mass, providing strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the mass spectrum of benzoic acid shows a characteristic base peak at m/z 105, corresponding to the loss of the hydroxyl group, and another significant peak at m/z 77, corresponding to the phenyl group. A similar analysis of the fragmentation of "Benzoic acid, 2-(3-pyridinylamino)-" would be expected to yield fragments corresponding to the pyridinylamino and benzoic acid moieties.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC-MS)

The development of an effective HPLC method would involve the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation from potential impurities, starting materials, and degradation products. A reversed-phase HPLC setup is a common starting point for compounds of this nature, utilizing a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase.

Method Development Considerations:

A typical method development workflow for "Benzoic acid, 2-(3-pyridinylamino)-" would include:

Column Selection: A C18 column is often the first choice due to its versatility and wide range of applicability for separating moderately polar to nonpolar compounds. The particle size and column dimensions would be selected based on the desired efficiency and analysis time.

Mobile Phase Optimization: The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control, as it influences the ionization state of the acidic benzoic acid and the basic pyridine moieties of the target compound, thereby affecting its retention and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components with good resolution.

Detection: A UV-Vis detector would be suitable for detecting "Benzoic acid, 2-(3-pyridinylamino)-" due to the presence of chromophoric aromatic and pyridine rings. The selection of an appropriate wavelength would be based on the compound's UV spectrum to maximize sensitivity. For enhanced specificity and to gain structural information, coupling the HPLC system to a mass spectrometer (MS) would be highly advantageous. HPLC-MS would allow for the determination of the molecular weight of the parent compound and any impurities, aiding in their identification.

Purity Assessment:

Once a suitable HPLC method is developed and validated, it can be employed for the purity assessment of synthesized batches of "Benzoic acid, 2-(3-pyridinylamino)-". The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method's sensitivity would be crucial for detecting and quantifying trace-level impurities.

Illustrative Data Table for a Hypothetical HPLC Method:

The following table provides an example of the parameters that would be defined for an HPLC method for the analysis of "Benzoic acid, 2-(3-pyridinylamino)-". It is important to note that these are hypothetical values and would require experimental optimization.

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Hypothetical Retention Time | 8.5 min |

Detailed Research Findings:

Specific, published research detailing the chromatographic separation and purity assessment of "Benzoic acid, 2-(3-pyridinylamino)-" is not available in the reviewed literature. The information presented here is based on established principles of chromatography for analogous compounds. The development and validation of a specific HPLC or HPLC-MS method would be a prerequisite for any rigorous scientific investigation or application of this compound.

Based on the comprehensive search conducted, specific computational chemistry and molecular modeling studies focusing solely on the compound "Benzoic acid, 2-(3-pyridinylamino)-" were not found in the available literature. Consequently, detailed data for the requested sections and subsections, including Density Functional Theory calculations, Hartree-Fock methods, Molecular Electrostatic Potential, Frontier Molecular Orbitals, Non-Bonding Orbitals, Electron Localization Function, Non-Linear Optical properties, and Conformational Analysis for this specific molecule, are not available to be reported at this time.

Further research and publication in the field of computational chemistry would be required to provide the specific data points and analyses as outlined in the request.

Computational Chemistry and Molecular Modeling

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule (ligand) and a protein, providing valuable information about the binding affinity and the key residues involved in the interaction.

Molecular docking studies are instrumental in predicting the binding affinities and interaction modes of ligands with their target proteins. For derivatives of Benzoic acid, 2-(3-pyridinylamino)-, docking simulations can identify potential biological targets and elucidate the structural basis of their activity. For instance, studies on various benzoic acid derivatives have successfully employed molecular docking to predict their binding affinity against targets like the SARS-CoV-2 main protease nih.gov. The docking scores, typically expressed in kcal/mol, represent the binding energy of the ligand-protein complex, with lower scores indicating a more favorable interaction uomustansiriyah.edu.iqhilarispublisher.com.

The interaction modes revealed by docking studies highlight the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. These interactions are crucial for the stability of the complex and the biological activity of the compound. For example, in a study of benzoic acid derivatives as potential antifungal agents, molecular docking revealed that interactions with key residues in enzymes like lanosterol 14α-demethylase are critical for their inhibitory activity nih.gov. While specific docking studies on Benzoic acid, 2-(3-pyridinylamino)- are not extensively available in public literature, the general principles of molecular docking suggest that the pyridinylamino and benzoic acid moieties would play significant roles in forming interactions with a protein's active site. The nitrogen atom of the pyridine (B92270) ring and the carboxylic acid group are potential hydrogen bond donors and acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions.

Table 1: Illustrative Example of Molecular Docking Data for a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr123, Ser234, Phe345 |

| Hydrogen Bonds | N-H...O (Ser234), C=O...H-N (Tyr123) |

| Hydrophobic Interactions | Phenyl ring with Phe345 |

| π-π Stacking | Pyridine ring with Tyr123 |

Note: This table is for illustrative purposes to demonstrate the type of data obtained from molecular docking studies and does not represent actual experimental results for Benzoic acid, 2-(3-pyridinylamino)-.

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and conformational changes over time. bonvinlab.orgnih.gov While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose and reveal how the ligand and protein adapt to each other. bonvinlab.org The simulation tracks the movements of atoms in the complex by solving Newton's equations of motion, providing a trajectory that describes the system's evolution. bonvinlab.org

The stability of the protein-ligand complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable complex will exhibit a low and converging RMSD, indicating that the ligand remains bound in the active site. Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores. nih.gov These simulations can also highlight the role of water molecules in mediating protein-ligand interactions and reveal transient interactions that are not captured by static docking methods. bonvinlab.org For a compound like Benzoic acid, 2-(3-pyridinylamino)-, MD simulations could be employed to validate the binding poses predicted by molecular docking and to provide a more detailed understanding of the dynamic interactions governing its binding to a potential target protein. theisticscience.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules, the Hirshfeld surface provides a graphical representation of the molecular shape in the crystalline environment. nih.gov

The analysis of the Hirshfeld surface and the associated 2D fingerprint plots allows for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals interactions. researchgate.net The surface is typically colored according to properties like d_norm (which highlights close contacts), electrostatic potential, and shape index. nih.gov For instance, red spots on the d_norm surface indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

In the context of Benzoic acid, 2-(3-pyridinylamino)-, Hirshfeld surface analysis could provide valuable insights into its crystal packing and the nature of the intermolecular forces that stabilize its solid-state structure. The presence of both hydrogen bond donors (the carboxylic acid and the secondary amine) and acceptors (the carboxylic oxygen and the pyridine nitrogen) suggests that hydrogen bonding plays a significant role in its crystal structure. The aromatic rings are also likely to participate in π-π stacking interactions. nih.gov Understanding these interactions is crucial for predicting the compound's physical properties, such as its melting point and solubility.

Table 2: Illustrative Hirshfeld Surface Analysis Data

| Interaction Type | Contribution (%) |

|---|---|

| H...H | 45.2 |

| O...H / H...O | 25.8 |

| C...H / H...C | 15.5 |

| N...H / H...N | 8.3 |

| C...C (π-π stacking) | 3.1 |

| Other | 2.1 |

Note: This table is a hypothetical representation of the percentage contributions of different intermolecular contacts to the Hirshfeld surface area for a molecule with similar functional groups to Benzoic acid, 2-(3-pyridinylamino)-.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govdergipark.org.tr By identifying the key molecular descriptors that influence a particular property, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead compounds in drug discovery. mdpi.com

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric properties), building a mathematical model using statistical methods like multiple linear regression or machine learning algorithms, and validating the model's predictive power. frontiersin.org

For Benzoic acid, 2-(3-pyridinylamino)- and its derivatives, QSAR studies could be employed to predict various properties, such as their inhibitory activity against a specific enzyme or their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For example, a QSAR model might reveal that the hydrophobicity and the electronic properties of the substituents on the benzoic acid or pyridine rings are critical for biological activity. nih.gov Such models can provide valuable guidance for designing new analogues with improved potency and pharmacokinetic profiles.

Mechanistic Studies and Reaction Pathways

Investigation of Oxidation Mechanisms

The oxidation of "Benzoic acid, 2-(3-pyridinylamino)-" can proceed through various pathways, influenced by the nature of the oxidant and reaction conditions. While specific studies on this exact molecule are not extensively documented, the oxidation mechanisms of its constituent parts, anthranilic acid and 3-aminopyridine (B143674), provide valuable insights.

The electrochemical oxidation of benzoic acid on boron-doped diamond electrodes suggests a pathway initiated by hydroxylation to form hydroxybenzoic acids, followed by further oxidation to hydroquinone (B1673460) and benzoquinone, ultimately leading to ring opening and the formation of aliphatic carboxylic acids biorxiv.orgnih.gov. For "Benzoic acid, 2-(3-pyridinylamino)-," a similar initial hydroxylation of the benzoic acid ring is plausible.

Furthermore, the oxidation of 3-aminopyridine by peroxomonosulfuric acid has been shown to involve a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen researchgate.net. This suggests that the secondary amine linkage in "Benzoic acid, 2-(3-pyridinylamino)-" could also be a site of oxidative attack, potentially leading to the formation of N-oxides or other oxidized species. The reactivity would be influenced by the electronic effects of both the benzoic acid and pyridine (B92270) moieties.

A proposed general oxidation pathway could involve the following steps:

Initial Attack: The oxidant could attack either the electron-rich aromatic ring of the benzoic acid moiety or the nitrogen atom of the pyridinylamino group.

Intermediate Formation: This leads to the formation of hydroxylated intermediates, N-oxides, or radical cations.

Further Oxidation and Degradation: These intermediates can undergo further oxidation, potentially leading to ring-opening of either the benzene (B151609) or pyridine ring, or cleavage of the C-N bond.

Catalytic Reaction Mechanisms (e.g., Palladium-catalyzed processes)

Palladium-catalyzed reactions are pivotal in the functionalization of "Benzoic acid, 2-(3-pyridinylamino)-". The presence of both a carboxylic acid group and a secondary amine attached to two aromatic rings offers multiple sites for catalytic intervention, particularly for cross-coupling and cyclization reactions.

Palladium-catalyzed cascade cyclizations are powerful tools for constructing complex polycyclic scaffolds rsc.org. For "Benzoic acid, 2-(3-pyridinylamino)-", intramolecular cyclization can be envisioned. For instance, a palladium-catalyzed process could facilitate the formation of acridone-like structures, which are important motifs in medicinal chemistry. The general mechanism for such a transformation would likely involve:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an activated C-H or C-X (where X is a halide) bond on one of the aromatic rings.

Coordination: The nitrogen of the pyridinylamino group or the oxygen of the carboxylate can coordinate to the palladium center, directing the subsequent steps.

Intramolecular Insertion/Annulation: An intramolecular C-C or C-N bond formation occurs.

Reductive Elimination: The final product is released, and the palladium(0) catalyst is regenerated.

The synthesis of related N-aryl anthranilic acid derivatives has been achieved through copper-catalyzed amination of chlorobenzoic acids nih.govnih.gov. While not a palladium-catalyzed process, it highlights the feasibility of forming the core structure. Palladium-catalyzed methods, known for their versatility, could offer alternative and potentially more efficient routes.

| Catalytic Step | Description | Potential Outcome for 2-(3-pyridinylamino)benzoic acid |

| Oxidative Addition | Pd(0) inserts into a C-H or C-X bond. | Activation of the benzoic acid or pyridine ring. |

| Ligand Exchange | The substrate coordinates to the Pd center. | Formation of a palladacycle involving the N-H or C=O group. |

| Migratory Insertion | An unsaturated partner inserts into a Pd-C bond. | Intramolecular cyclization to form fused ring systems. |

| Reductive Elimination | The product is released from the Pd center. | Formation of acridone (B373769) or other polycyclic aromatic compounds. |

C-H Activation Pathways

C-H activation is a powerful strategy for the direct functionalization of "Benzoic acid, 2-(3-pyridinylamino)-," avoiding the need for pre-functionalized starting materials. The molecule possesses multiple C-H bonds on both the benzoic acid and pyridine rings that can be targeted.

The ortho C-H activation of benzoic acids using a palladium(II) catalyst is a well-established method that proceeds through the formation of an oxapalladacycle intermediate researchgate.net. The carboxylic acid group acts as a directing group, facilitating the activation of the C-H bond at the ortho position. For "Benzoic acid, 2-(3-pyridinylamino)-," this would correspond to the C-H bond at the 3-position of the benzoic acid ring.

The pyridinylamino moiety can also direct C-H activation. The nitrogen atom of the pyridine ring can act as a directing group, facilitating the functionalization of the C-H bonds at the C2 and C4 positions of the pyridine ring nih.govresearchgate.net. The secondary amine can also participate in directing C-H activation.

Therefore, the regioselectivity of C-H activation on "Benzoic acid, 2-(3-pyridinylamino)-" would be highly dependent on the choice of catalyst, ligands, and reaction conditions. It is conceivable that by tuning these parameters, one could selectively functionalize different positions on either the benzoic acid or the pyridine ring.

Electron Transfer and Redox Mechanisms

Electrochemical studies on benzoic acid have indicated that its oxidation can proceed via a direct electron transfer (DET) mechanism, particularly for its hydroxylated intermediates biorxiv.orgnih.gov. In the case of "Benzoic acid, 2-(3-pyridinylamino)-," the pyridinylamino group would be expected to lower the oxidation potential compared to unsubstituted benzoic acid, making it more susceptible to electron transfer.

The redox mechanism can be conceptualized as follows:

One-Electron Oxidation: The initial step could be a one-electron oxidation to form a radical cation. The positive charge and spin density would likely be delocalized over the entire molecule, with significant contributions from the nitrogen atom and the aromatic rings.

Proton-Coupled Electron Transfer (PCET): Given the presence of the acidic carboxylic acid proton and the basic pyridine nitrogen, PCET pathways are highly probable. The transfer of an electron can be coupled with the transfer of a proton, either concertedly or stepwise.

Further Redox Processes: The initially formed radical species can undergo further electron and/or proton transfers, leading to a variety of oxidized or reduced products.

Structure Activity Relationship Sar Studies in Molecular Interactions

Correlation of Structural Modifications with Molecular Recognition

The interaction of "Benzoic acid, 2-(3-pyridinylamino)-" with its biological targets is highly dependent on its structural features. Modifications to the benzoic acid or pyridinyl moieties can significantly alter its binding affinity and efficacy.

The position and electronic nature of substituents on the aromatic rings of "Benzoic acid, 2-(3-pyridinylamino)-" play a critical role in its interaction profile. The acidity of the benzoic acid portion, for instance, is influenced by the type and position of any substituent. Electron-withdrawing groups (EWGs) generally increase acidity, while electron-donating groups (EDGs) decrease it. researchgate.net This modulation of acidity can affect the compound's ability to form ionic interactions with target proteins.

Research on related benzoic acid derivatives has shown that the position of a substituent can dramatically impact biological activity. For example, in a study on diphenylamine-based retinoids, a methyl group at the meta position of the benzoic acid moiety resulted in an antagonist, which dose-dependently inhibited cell differentiation. nih.gov In another analysis of benzoic acid derivatives, moving a methyl group from the ortho to the para position was found to increase the predicted bioactivity for the Endothelin B receptor antagonist. icm.edu.pl Generally, ortho substituents can have unreliable effects due to their direct steric interactions with the primary functional groups. icm.edu.pl

The influence of substituents on the pyridine (B92270) ring is also significant. For pyridine derivatives, an increase in the number of methoxy (B1213986) (O-CH3) groups has been shown to correlate with increased antiproliferative activity, as indicated by lower IC50 values. mdpi.com The introduction of halogens like chlorine (Cl) and hydrogen (H) in place of a methyl group on an aromatic ring has been observed to lead to higher IC50 values, suggesting a decrease in activity. mdpi.com

Table 1: Effect of Substituents on the Activity of Related Benzoic Acid and Pyridine Derivatives

| Parent Compound Class | Substituent Modification | Observation | Reference |

|---|---|---|---|

| Diphenylamine-based retinoids | Methyl group at meta position of benzoic acid | Antagonistic activity | nih.gov |

| Benzoic acid derivatives | Shifting methyl group from ortho to para | Increased predicted bioactivity | icm.edu.pl |

| Pyridine derivatives | Increasing the number of O-CH3 groups | Increased antiproliferative activity | mdpi.com |

| Pyridine derivatives | Replacing CH3 with Cl or H | Decreased antiproliferative activity | mdpi.com |

The carboxylic acid group of "Benzoic acid, 2-(3-pyridinylamino)-" is a key hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring and the secondary amine linking the two rings also serve as important sites for hydrogen bonding. These interactions are fundamental to the compound's ability to bind to its biological targets.

The presence of a hydroxyl (OH) group, often in conjunction with other groups like methyl (CH3), can increase the polarity of a molecule, which may enhance its activity. mdpi.com In crystal structure analyses of related benzoic acid derivatives, O-H...N hydrogen bonds have been observed to form zigzag chains, demonstrating the importance of these interactions in the solid-state conformation of the molecules. icm.edu.pl

The amino group is also a critical determinant of interaction. In studies of pyrazolo[1,5-a]pyrimidin-7-amines, various aliphatic amine substituents on the pyridylmethylamine portion were found to be active. mdpi.com The chemical structure of compounds like 3-(5-Nitro-pyridin-2-ylamino)-benzoic acid, which features a nitro group on the pyridine ring and a carboxylic acid on the benzene (B151609) ring, highlights the contribution of these functional groups to potential biological activity. ontosight.ai

Stereochemical Influences on Molecular Interactions

While specific stereochemical studies on "Benzoic acid, 2-(3-pyridinylamino)-" are not widely documented in the provided search results, the principles of stereochemistry are universally applicable. The three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological targets like enzymes and receptors.

For flexible molecules, the ability to adopt a specific conformation to fit into a binding site is crucial. The flexibility of a carboxylic acid-containing substituent on a diphenylamine (B1679370) skeleton, for example, has been cited as a reason for differences in agonistic and synergistic activities. nih.gov Different conformations of a molecule can have varying energy levels, and the bioactive conformation is not necessarily the lowest energy state. irbbarcelona.org

Computational Approaches to SAR (e.g., QSAR, Molecular Docking in SAR context)

Computational methods are invaluable tools for understanding and predicting the SAR of compounds like "Benzoic acid, 2-(3-pyridinylamino)-". Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent techniques.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For instance, 3D-QSAR studies on falcipain-3 inhibitors, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have successfully created models with significant statistical and predictive power. nih.gov These models use a training set of molecules to establish a correlation and a test set to validate the model's predictive ability. nih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to a target, allowing for the investigation of binding conformations. nih.gov For 2-(oxalylamino) benzoic acid analogues, molecular docking has been used to study their binding in the active site of protein tyrosine phosphatase 1B, with the predicted affinities showing a linear correlation to experimental values. nih.gov Docking studies can reveal vital interactions and help to rationalize the observed SAR, providing guidelines for the design of improved inhibitors. nih.gov The combination of CoMFA and CoMSIA contour maps with docking results can offer a comprehensive understanding of the structural requirements for binding. nih.gov

Table 2: Computational SAR Approaches and Findings

| Method | Compound Class Studied | Key Finding | Reference |

|---|---|---|---|

| Molecular Docking & CoMFA | 2-(oxalylamino) benzoic acid analogues | Predicted binding affinities correlated linearly with experimental values. | nih.gov |

| 3D-QSAR (CoMFA & CoMSIA) | Falcipain-3 inhibitors (2-pyrimidinecarbonitrile derivatives) | Developed statistically significant models with good predictive power. | nih.gov |

| Molecular Docking | Falcipain-3 inhibitors | Revealed vital interactions and binding conformations in the active site. | nih.gov |

Advanced Applications in Materials Science and Analytical Chemistry

Application in Polymer and Resin Modification

The bifunctional nature of 2-(3-pyridinylamino)benzoic acid makes it a candidate for modifying the properties of polymers and resins. The carboxylic acid group can be integrated into a polymer backbone or grafted onto existing polymer chains through esterification or amidation reactions. This incorporation introduces the pyridinylamino group as a pendant functionality, which can significantly alter the polymer's characteristics.

The pyridine (B92270) nitrogen atom can act as a site for hydrogen bonding, improving interfacial adhesion between the polymer and other components in a composite material. It can also serve as a coordination site for metal ions, enabling the creation of metallopolymers with unique optical, electronic, or catalytic properties. Furthermore, the presence of these functional groups can enhance the thermal stability and chemical resistance of the modified polymers and resins. Research in this area explores its use to create materials with tailored surface properties, improved dye-binding capabilities, and enhanced performance in specialized applications.

Development of Functional Materials (e.g., MOFs)

One of the most explored applications of 2-(3-pyridinylamino)benzoic acid is as an organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The specific geometry and functional groups of the linker molecule dictate the resulting framework's topology, porosity, and chemical properties.

The 2-(3-pyridinylamino)benzoic acid ligand can coordinate to metal centers in several ways: through the carboxylate group, the pyridine nitrogen atom, or both, acting as a bridging ligand. This versatility allows for the construction of multidimensional frameworks with complex architectures. These materials are investigated for a range of applications, including:

Gas Storage and Separation: The porous nature of MOFs derived from this ligand can be tailored to selectively adsorb and store gases like hydrogen or carbon dioxide.

Luminescence: The incorporation of the pyridinylamino group, often in conjunction with specific metal ions (like zinc or cadmium), can lead to materials that exhibit strong fluorescence. This property is highly sensitive to the presence of certain molecules, making these MOFs promising candidates for chemical sensors. For instance, MOFs synthesized from this ligand have shown the ability to detect nitroaromatic compounds, which are common pollutants and explosives.

Catalysis: The metal nodes within the MOF can act as catalytic sites, while the organic linker can contribute to substrate recognition and selectivity.

Table 1: Examples of MOFs Synthesized with 2-(3-pyridinylamino)benzoic acid

| Metal Ion | Resulting MOF Structure/Formula | Key Property/Application |

| Zinc (Zn²⁺) | 2D layered network | Luminescence, potential for sensing small molecules |

| Cadmium (Cd²⁺) | 3D porous framework | High thermal stability, fluorescent sensing of nitroaromatics |